
4-Cyclopropyl-2-methylthiazole
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Overview
Description
4-Cyclopropyl-2-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 2-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their significant biological and chemical properties .
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to a range of effects . For instance, Methimazole, a thiazole derivative, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis .
Biochemical Pathways
For example, Methimazole interferes with an early step in thyroid hormone synthesis involving thyroid peroxidase .
Pharmacokinetics
Thiazole derivatives are generally known for their stability and bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The success of suzuki–miyaura coupling, a widely-used reaction in the synthesis of organoboron compounds (which include thiazoles), is attributed to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylthiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a halo ketone with a thioamide in methanol under reflux conditions. For instance, the reaction of a bromo ketone with a thioamide in methanol under reflux for 2 hours yields the desired thiazole .
Industrial Production Methods: Industrial production methods for thiazoles, including this compound, often involve multi-component reactions under metal-free conditions. These methods utilize readily available and inexpensive starting materials such as ketones, aldehydes, ammonium salts, and elemental sulfur .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4-Cyclopropyl-2-methylthiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
2-Aminothiazole: Known for its broad spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
4-Cyclopropyl-1,2,3-thiadiazole: Used as an agrohorticultural plant disease control agent.
Uniqueness: 4-Cyclopropyl-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 4-position and the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFNLNJEUFKLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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